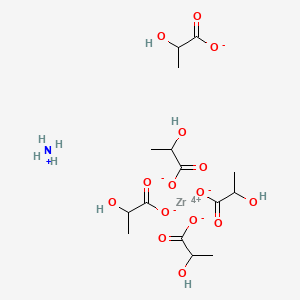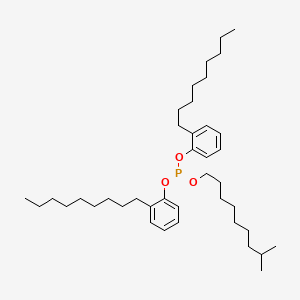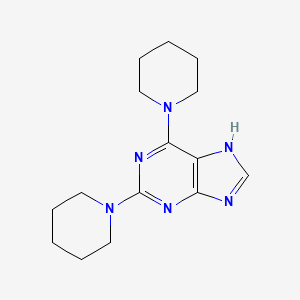
2,6-di(piperidin-1-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 401297 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
The synthesis of NSC 401297 involves specific routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, to derive neural stem cells. This process involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation of NSC 401297 also involves the use of various reagents and conditions to ensure high efficiency and quality of the resulting compound .
Analyse Chemischer Reaktionen
NSC 401297 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of trifluoromethanesulfonic acid and BF3-H2O can activate N-halosuccinimides, allowing for the halogenation of deactivated aromatics .
Wissenschaftliche Forschungsanwendungen
NSC 401297 has a wide range of scientific research applications. It is used in the study of cell fate specification, disease modeling, and drug screening . The compound is also valuable in neuroscience research, particularly in the differentiation of neural stem cells into neurons, oligodendrocytes, and astrocytes . Additionally, NSC 401297 is used in the development of anticancer agents, as it has shown potential in reducing tumor growth in vivo .
Wirkmechanismus
The mechanism of action of NSC 401297 involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce autophagy in macrophages, leading to the killing of intracellular pathogens . This dual mechanism of action, which includes both direct effects on bacteria and modulation of host machinery, highlights the compound’s potential in treating drug-resistant infections .
Vergleich Mit ähnlichen Verbindungen
NSC 401297 can be compared with other similar compounds, such as NSC 710607, which is known for its antitumor activity . While both compounds exhibit cytotoxic properties, NSC 401297’s unique mechanism of action and its ability to induce autophagy in macrophages set it apart from other compounds. Additionally, NSC 401297’s applications in neuroscience and stem cell research further distinguish it from other similar compounds.
Conclusion
NSC 401297 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable tool for researchers and industry professionals alike. Whether used in the study of neural stem cells, the development of anticancer agents, or the treatment of drug-resistant infections, NSC 401297 continues to be a compound of great interest and importance.
Eigenschaften
CAS-Nummer |
1928-79-6 |
|---|---|
Molekularformel |
C15H22N6 |
Molekulargewicht |
286.38 g/mol |
IUPAC-Name |
2,6-di(piperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C15H22N6/c1-3-7-20(8-4-1)14-12-13(17-11-16-12)18-15(19-14)21-9-5-2-6-10-21/h11H,1-10H2,(H,16,17,18,19) |
InChI-Schlüssel |
CXXUKBNUHXUAKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



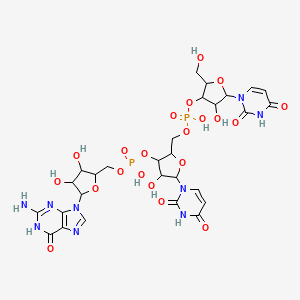
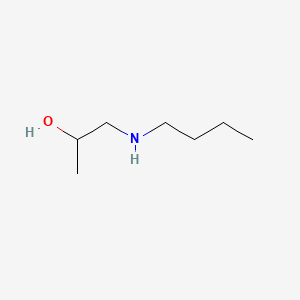


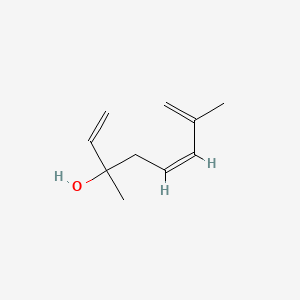

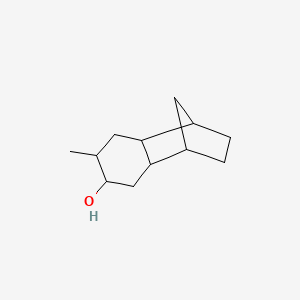

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)

